![molecular formula C23H28N2O3 B3343594 Brucidine CAS No. 545-64-2](/img/structure/B3343594.png)
Brucidine
Vue d'ensemble
Description
Brucidine, also known as Brulidine Cream, is an antiseptic cream used for minor burns, scalds, abrasions, and other open injuries. It is also used for the treatment of surface infections due to susceptible organisms, particularly in cases with penicillin-resistant Staphylococci or certain Gram-negative bacilli . It contains Dibrompropamidine isetionate 0.15% w/w .
Molecular Structure Analysis
The molecular structure of Brucidine is complex, and it is classified as an indole alkaloid . Unfortunately, the exact molecular structure analysis is not available in the sources.
Applications De Recherche Scientifique
Pharmacological Activities and Toxicity
Brucine, an alkaloid from Nux-vomica, demonstrates diverse pharmacological activities such as anti-tumor, anti-inflammatory, analgesic, and cardiovascular and nervous system effects. However, its central nervous system toxicity poses significant limitations for clinical applications. Research on brucine focuses on addressing its toxicity to enhance its therapeutic potential (Lu et al., 2020).
Antitumor and Antiangiogenic Effects
Brucine exhibits notable antitumor and antiangiogenic activities in vitro and in vivo, particularly against Ehrlich ascites and human cancer cell lines. It inhibits cell proliferation and angiogenesis, decreases levels of vascular endothelial growth factor (VEGF), and increases interleukin-12 expression. This suggests its potential as an anti-cancer agent with antimetastatic and antiangiogenic properties (Agrawal et al., 2011).
Inhibiting Hepatocellular Carcinoma Cell Migration
Brucine represses migration and metastasis in hepatocellular carcinoma cells, potentially by downregulating the hypoxia-inducible factor 1 pathway. It suppresses the transcription of genes associated with metastasis, indicating its role in combating hepatocellular carcinoma (Shu et al., 2013).
Anticancer Activity in Colon Adenocarcinoma
Brucine isolated from Nux vomica exhibits anticancer effects on human colon adenocarcinoma cells HT-29. It hinders cell proliferation, induces apoptosis, and alters the cell cycle, suggesting its potential as a therapeutic agent for colon cancer (Feng et al., 2021).
Enhanced Delivery through Nanoemulgel Formulation
A nanoemulgel formulation of brucine has been developed for topical anti-inflammatory and anti-nociceptive activities. This formulation shows enhanced drug release and permeation compared to other forms, highlighting the potential for improved delivery mechanisms for brucine's therapeutic applications (Abdallah et al., 2021).
Ethosomal Gel for Skin Cancer Delivery
Brucine-loaded ethosomal gel has been studied for its anticancer activity against skin cancer. The ethosomal gel enhances the anticancer efficacy of brucine, suggesting its viability as a topical treatment strategy for melanoma (Ismail et al., 2021).
Mécanisme D'action
Brucidine’s mechanism of action is complex and involves various biological pathways. For example, it can inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . It can also inhibit the growth and migration of colorectal cancer cells LoVo by regulating the Wnt/β-catenin signaling pathway .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
10,11-dimethoxy-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-26-18-10-15-16(11-19(18)27-2)25-6-3-17-21-14-9-20-23(15,22(21)25)5-7-24(20)12-13(14)4-8-28-17/h4,10-11,14,17,20-22H,3,5-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPGBAYZUUDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2CCC7OCC=C6C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969685 | |
Record name | 2,3-Dimethoxystrychnidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brucidine | |
CAS RN |
545-64-2 | |
Record name | Brucidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Brucidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxystrychnidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.